molecular formula C12H9NO B119130 7-Methoxynaphthalene-1-carbonitrile CAS No. 158365-54-9

7-Methoxynaphthalene-1-carbonitrile

Cat. No. B119130
M. Wt: 183.21 g/mol
InChI Key: CTAKVWPTULZNMM-UHFFFAOYSA-N
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Patent
US08546392B2

Procedure details

7-Methoxy-1-tetralone (8.16 g, 46 mmol, 1 eq) and ZnI2 (0.365 g, 1 mmol, 0.025 eq) were dissolved in 25 ml of toluene and heated at 45° C. Trimethylsilylcyanide (TMSCN) (5.0 g, 50 mmol, 1.1 eq) is added over a period of 20 min, and all is refluxed for 3 h. After cooling the mixture at about 35° C., pyridine (5.5 ml, 69 mmol, 1.5 eq) and POCl3 (6.4 ml, 69 mmol, 1.5 eq) are added, and the mixture is boiled under reflux for another 6 h. Thereafter, 80 ml of a 3 N NaOH cooled at 3° C. is added over a period of 15 min. The aqueous phase is extracted with 48 ml of toluene, and the organic phase is washed twice with 40 ml of 1 N NaOH, once with 40 ml of water, three times with 40 ml of 3 N HCl, once with 40 ml of water, once with 40 ml of a saturated NaHCO3 solution and once with a saturated sodium chloride solution. After the addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (8.41 g, 37 mmol, 0.8 eq) over 20 min, the organic phase is boiled under reflux for 2 h. After cooling, the precipitate was filtered off and washed twice with 32 ml of 1 N NaOH and once with 32 ml of a saturated sodium chloride solution. Drying of the precipitate yielded the desired product in a yield of 78%, 6.6 g.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.365 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.41 g
Type
reactant
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=O)=[CH:5][CH:4]=1.C[Si]([C:18]#[N:19])(C)C.N1C=CC=CC=1.O=P(Cl)(Cl)Cl.[OH-].[Na+].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1.[Zn+2].[I-].[I-]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[C:18]#[N:19])=[CH:5][CH:4]=1 |f:4.5,8.9.10|

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.365 g
Type
catalyst
Smiles
[Zn+2].[I-].[I-]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
6.4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
8.41 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
all is refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture at about 35° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another 6 h
Duration
6 h
ADDITION
Type
ADDITION
Details
is added over a period of 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 48 ml of toluene
WASH
Type
WASH
Details
the organic phase is washed twice with 40 ml of 1 N NaOH, once with 40 ml of water, three times with 40 ml of 3 N HCl, once with 40 ml of water, once with 40 ml of a saturated NaHCO3 solution and once with a saturated sodium chloride solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed twice with 32 ml of 1 N NaOH and once with 32 ml of a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
Drying of the precipitate

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CC=C(C2=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.